1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Description
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields such as optoelectronics, pharmaceuticals, and materials science
Properties
IUPAC Name |
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h1-3,6-7,10-12,23H,4-5,8-9,13H2,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXWVERQJSRMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea typically involves the reaction of 6,7,8,9-tetrahydro-5H-carbazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the carbazole ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione derivatives, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its use in organic electronics and as a precursor for various derivatives.
1-phenyl-3-(9H-carbazol-3-ylmethyl)urea: A similar compound with a different substitution pattern on the carbazole ring.
3,6-dibromo-9H-carbazole: Another derivative used in the synthesis of organic semiconductors.
Uniqueness
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocarbazole core provides enhanced stability and solubility compared to other carbazole derivatives, making it a valuable compound for various applications .
Biological Activity
1-Phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and data, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent research indicates that this compound demonstrates potent activity against several human cancer cell lines. The following table summarizes the IC50 values of this compound against different cancer types:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.12 | |
| A549 (Lung) | 0.34 | |
| HCT116 (Colon) | 0.28 | |
| HeLa (Cervical) | 0.08 |
These values indicate that the compound is highly effective in inhibiting cell proliferation in vitro.
The mechanism underlying the anticancer activity of this compound is believed to involve multiple pathways:
- Inhibition of Kinases : The compound has shown to inhibit various kinases involved in tumor growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MDA-MB-231 Cells : In a study conducted on MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
- In Vivo Studies : In animal models, administration of this compound led to a notable decrease in tumor size compared to control groups treated with standard chemotherapeutic agents .
Pharmacological Properties
Beyond its anticancer effects, preliminary studies suggest additional pharmacological properties:
Q & A
Q. What is the structural characterization of 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea, and how can its purity be validated experimentally?
The compound features a urea backbone linked to a phenyl group and a tetrahydrocarbazole moiety. Key structural identifiers include:
- Molecular formula : C₂₀H₂₂N₄O (calculated from analogous compounds in ).
- SMILES/InChI : Use computational tools like PubChem or quantum chemical software to generate descriptors (e.g., InChI=1S/C20H22N4O...) .
- Purity validation :
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 334.19 for [M+H]⁺) .
Q. What synthetic routes are reported for urea derivatives with tetrahydrocarbazole moieties, and how are reaction conditions optimized?
Synthesis typically involves:
- Step 1 : Preparation of the tetrahydrocarbazole intermediate via Fischer indole synthesis or palladium-catalyzed cyclization .
- Step 2 : Coupling with a phenylurea group using carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF at 0–25°C) .
- Optimization :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps improves yield .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during urea bond formation .
Advanced Research Questions
Q. How can computational methods streamline the design of reaction pathways for this compound?
The ICReDD framework () integrates:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for urea bond formation .
- Reaction path search : Tools like GRRM or Gaussian explore possible intermediates and byproducts .
- Machine learning : Train models on existing urea synthesis data to predict optimal catalysts (e.g., Pd/C vs. CuI) and solvent systems .
- Feedback loops : Experimental data (e.g., failed reactions) refine computational parameters, accelerating optimization .
Q. What strategies resolve contradictions in biological activity data for structurally similar urea derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on phenyl vs. carbazole) using analogs from .
- Target validation : Perform binding assays (e.g., SPR or ITC) to confirm interactions with enzymes like kinase or cytochrome P450 .
- Meta-analysis : Aggregate data from PubChem and validated journals to identify trends in IC₅₀ values or toxicity .
Q. How can design of experiments (DoE) improve yield and reproducibility in scaled-up synthesis?
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters .
- Response surface methodology (RSM) : Model nonlinear relationships (e.g., temperature vs. byproduct formation) .
- Robustness testing : Use Plackett-Burman designs to assess sensitivity to minor perturbations (e.g., humidity) .
Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV/vis), and humidity .
- LC-MS/MS : Identify hydrolyzed urea bonds or oxidized carbazole fragments .
- X-ray crystallography : Resolve structural changes in degraded crystals .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
